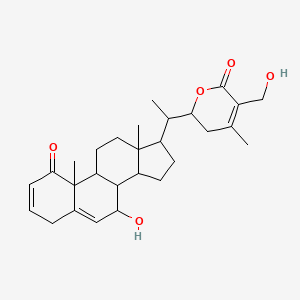

Daturataturin A aglycone

Beschreibung

Eigenschaften

Molekularformel |

C28H38O5 |

|---|---|

Molekulargewicht |

454.6 g/mol |

IUPAC-Name |

2-[1-(7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C28H38O5/c1-15-12-23(33-26(32)18(15)14-29)16(2)19-8-9-20-25-21(10-11-27(19,20)3)28(4)17(13-22(25)30)6-5-7-24(28)31/h5,7,13,16,19-23,25,29-30H,6,8-12,14H2,1-4H3 |

InChI-Schlüssel |

UKCDPEQADUKCDH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)C=CC5)C)O)C)CO |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation of Daturataturin a Aglycone

Plant Sources and Geographical Distribution

Daturataturin A aglycone has been identified in several species within the Solanaceae family.

Datura metel L.

Datura metel L. is a primary source of Daturataturin A and its aglycone. nih.govfrontiersin.orgresearchgate.net This plant is a widely used traditional herbal medicine, known as baimantuoluo in China, and is listed in the Chinese Pharmacopoeia. frontiersin.org It is prescribed for various ailments, including cough, asthma, and pain. frontiersin.org D. metel is a perennial plant with a global distribution, and multiple studies have focused on specimens collected in China and Tunisia. nih.govuqac.camdpi.com The withanolides, including Daturataturin A, are considered main bioactive constituents in the seeds of Datura metel. nih.govfrontiersin.orgresearchgate.netnih.gov The leaves of the plant are also a significant source of these compounds. uqac.ca

Datura tatura

This compound is also found in the herbs of Datura tatura. chemfaces.comabmole.comchemfaces.cominstrument.com.cn

Iochroma gesneroides

Research has indicated the isolation of a compound closely related to this compound, its 7-acetate, from Iochroma gesneroides. ethernet.edu.etcore.ac.uk

Isolation Methodologies from Plant Matrices

The isolation of this compound from plant materials involves a multi-step process that includes extraction followed by chromatographic separation.

Extraction Techniques

The initial step in isolating withanolides like this compound from plant sources is typically an extraction process. Common methods involve the use of organic solvents to separate the desired compounds from the plant matrix.

One documented method for extracting withanolides from the flowers of Datura metel L. involves maceration with 70% ethanol (B145695) at room temperature. nih.gov The resulting extract is then dissolved in an acidic aqueous solution, filtered, and passed through a cation exchange resin. nih.gov For leaves of D. metel, methanol (B129727) (MeOH) and a mixture of methanol and water have been used for extraction. uqac.ca Another approach for aerial parts of Datura quercifolia involved successive percolation with acetone (B3395972) and methanol. thieme-connect.com

A general procedure for obtaining the aglycone involves the hydrolysis of the parent glycoside to remove the sugar moiety. nih.govfrontiersin.org

Table 1: Extraction Methods for Withanolides from Datura Species

| Plant Part | Solvent(s) | Extraction Method | Reference |

|---|---|---|---|

| Flowers of Datura metel L. | 70% EtOH | Maceration | nih.gov |

| Leaves of Datura metel L. | MeOH, MeOH-H2O (80:20) | Not specified | uqac.ca |

| Seeds of Datura metel L. | Not specified | Not specified | nih.govfrontiersin.orgresearchgate.netnih.gov |

Chromatographic Separation Strategies

Following extraction, various chromatographic techniques are employed to separate and purify this compound from the complex mixture of plant constituents. mpg.de Chromatography is a highly selective separation technology that utilizes a mobile phase and a stationary phase to separate components of a mixture. mpg.de

A common strategy involves the use of column chromatography with different stationary phases. For instance, the concentrated filtrate from the initial extraction of D. metel flowers was subjected to macro resin AB-8 crosslinked polystyrene and eluted with a sequence of water, 50% ethanol, and 95% ethanol. nih.gov Further purification can be achieved using repeated column chromatography. uqac.ca

High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UPLC) are powerful techniques used for the final separation and analysis. One study utilized an ACQUITY UPLC HSS T3 column with a gradient mobile phase consisting of acetonitrile (B52724) and water containing 0.1% formic acid. nih.govresearchgate.net The use of systematic protocols in HPLC method development can reduce time and improve separation efficiency. lcms.cz

Table 2: Chromatographic Conditions for Withanolide Separation

| Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| UPLC | ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.7 μm) | Acetonitrile and water with 0.1% formic acid (gradient) | ESI/qTOF-MS | nih.govresearchgate.net |

Biosynthetic Pathways and Precursors of Daturataturin a Aglycone

General Withanolide Biosynthesis.nih.govresearchgate.netfrontiersin.org

The synthesis of withanolides is a complex process that recruits two distinct pathways for the generation of its initial building blocks, IPP and DMAPP. frontiersin.org These pathways, the mevalonate (B85504) (MVA) and the 1-deoxy-D-xylulose 5-phosphate (DOXP) pathways, provide the necessary precursors which are then channeled into the triterpenoid (B12794562) synthesis route. nih.govresearchgate.net This route proceeds through the formation of 2,3-oxidosqualene, which is cyclized by cycloartenol (B190886) synthase to form cycloartenol, a critical precursor for plant sterols and withanolides. nih.govinnovareacademics.infrontiersin.org A key branching point in the pathway occurs at 24-methylenecholesterol, which is directed towards the formation of the diverse array of withanolide structures through a series of oxidation, hydroxylation, and lactonization reactions. nih.govinnovareacademics.inpnas.org

The Mevalonate (MVA) pathway, operating in the plant cell cytosol, is a primary contributor to the isoprenoid units required for withanolide biosynthesis. nih.govresearchgate.net The pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govfrontiersin.org This is followed by a series of enzymatic steps, including those catalyzed by HMG-CoA reductase (HMGR), to produce IPP. nih.gov Research involving isotopic labeling has demonstrated that the MVA pathway is the dominant source of carbon for the withanolide skeleton, with studies on withaferin A indicating that it supplies approximately 75% of the necessary isoprenoid precursors. nih.gov

Table 2: Key Enzymes of the Mevalonate (MVA) Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Acetoacetyl-CoA thiolase | - | Condenses two acetyl-CoA molecules. nih.gov |

| HMG-CoA synthase | HMGCS | Forms HMG-CoA from acetoacetyl-CoA and acetyl-CoA. nih.govfrontiersin.org |

| HMG-CoA reductase | HMGR | A rate-limiting enzyme that converts HMG-CoA to mevalonate. nih.gov |

| Mevalonate kinase | - | Phosphorylates mevalonate. nih.gov |

| Phosphomevalonate kinase | - | Adds a second phosphate (B84403) group. nih.gov |

Operating in the plastids, the 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway, also known as the methylerythritol phosphate (MEP) pathway, provides a significant secondary source of isoprenoid precursors for withanolide formation. nih.govfrontiersin.orgresearchgate.net This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate, catalyzed by DXS synthase (DXS), to form DXP. nih.govfrontiersin.org Subsequent enzymatic reactions, including a key step by DXP reductoisomerase (DXR), convert DXP into MEP and ultimately into both IPP and DMAPP. nih.govfrontiersin.org While traditionally associated with the production of smaller isoprenoids like mono- and diterpenes, the DOXP pathway's involvement in triterpenoid withanolide synthesis is well-established. researchgate.net Studies have estimated that it contributes approximately 25-30% of the carbon backbone of withanolides. nih.govnih.gov

Table 3: Key Enzymes of the DOXP/MEP Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| 1-deoxy-D-xylulose 5-phosphate synthase | DXS | Catalyzes the first committed step of the pathway. nih.govfrontiersin.org |

Enzymatic Hydrolysis of Glycosidic Precursors to Daturataturin A Aglycone.nih.govresearchgate.netthieme-connect.com

This compound is derived from its corresponding glycoside, Daturataturin A, which features a sugar moiety attached to the steroidal core. frontiersin.orgresearchgate.net The formation of the aglycone (the non-sugar component) occurs through the cleavage of this glycosidic bond, a reaction known as hydrolysis. frontiersin.org

The hydrolysis of the glycosidic bond in withanolide glycosides is catalyzed by enzymes called glycosidases. mdpi.com In laboratory settings, the enzymatic hydrolysis of various withanolide glycosides to yield their respective aglycones has been demonstrated using crude or purified glycosidases, such as glucosidase. mdpi.comnih.govnih.gov This process is not merely a laboratory technique but reflects a plausible biological transformation.

The reverse reaction, the glycosylation of withanolide aglycones to form withanosides, is catalyzed by specific glycosyltransferases, indicating that these transformations are tightly regulated enzymatic processes in plants. biorxiv.org Crucially, a study on the metabolism of Daturataturin A in rats demonstrated that the parent compound undergoes hydrolysis to eliminate its glucose residue, resulting in the formation of this compound in vivo. frontiersin.orgresearchgate.net This provides direct evidence for the formation of the aglycone from its glycosidic precursor within a biological system.

Proposed Metabolic Transformations in Biological Systems

Following its formation via hydrolysis, this compound can be subjected to further enzymatic modifications within a biological system. These transformations can alter its chemical structure and properties.

One of the key metabolic transformations that this compound undergoes is dehydrogenation, which is the removal of hydrogen atoms. Evidence for this process comes from a study investigating the metabolites of Daturataturin A in rats. frontiersin.orgresearchgate.net After the initial hydrolysis to this compound, the compound was further metabolized via dehydrogenation. frontiersin.org This reaction resulted in the formation of a specific metabolite, identified as 1-M6. frontiersin.org The molecular formula of this metabolite, C₂₈H₃₆O₅, is consistent with the loss of two hydrogen atoms from the parent this compound (C₂₈H₃₈O₅), confirming the dehydrogenation event. nih.govfrontiersin.org

Table 4: Metabolic Transformation of this compound via Dehydrogenation

| Compound | Molecular Formula | Metabolic Process |

|---|---|---|

| This compound | C₂₈H₃₈O₅ | Parent Compound. nih.gov |

Dehydration Reactions

Dehydration is a chemical reaction that involves the removal of a water molecule from a compound. wikipedia.org In the context of this compound, a dehydrated metabolite has been identified in metabolic studies. nih.gov This product, designated as 1-M5, is formed following the initial hydrolysis of Daturataturin A to its aglycone. nih.govfrontiersin.org While the exact position of the dehydration on the aglycone structure could not be definitively assigned based on the available data, its formation points to the presence of enzymatic machinery capable of catalyzing this type of transformation. frontiersin.orgfrontiersin.org

Table 1: Dehydration Product of this compound

| Metabolite ID | Proposed Transformation | Parent Compound | Notes |

|---|

Hydroxylation Modifications

Hydroxylation, the addition of a hydroxyl group (-OH), is a common modification in steroid biosynthesis, often catalyzed by cytochrome P450 enzymes. frontiersin.org Studies on the metabolism of Daturataturin A have identified a significant hydroxylated metabolite of the parent compound, which provides insight into potential modifications of the aglycone structure. nih.govfrontiersin.org The metabolite, 1-M3, was unambiguously identified as Dinoxin B, indicating hydroxylation occurred at the C-21 position. frontiersin.org The formation of this hydroxylated derivative was also observed in incubations with rat liver microsomes, supporting the role of P450 enzymes in this transformation. frontiersin.org Withanolides, in general, are known to readily undergo hydroxylation. frontiersin.org

Table 2: Hydroxylation Product of Daturataturin A

| Metabolite ID | Identified Compound | Molecular Formula | Proposed Transformation | Notes |

|---|

In addition to direct hydroxylation, a metabolite (1-M7) resulting from both dehydrogenation and hydroxylation of the aglycone has also been observed. nih.govfrontiersin.org

Methylation Events

Methylation involves the addition of a methyl group to a substrate and is another key reaction in the diversification of natural products. nih.govfrontiersin.org A methylated product of Daturataturin A, metabolite 1-M4, has been identified, demonstrating that this pathway is relevant to its transformation. nih.gov The high-resolution mass spectrometry data established the molecular formula of this metabolite as C₃₅H₅₀O₁₀. frontiersin.org Based on analogous reactions observed for similar withanolides, it is suggested that the methylation likely occurs at the hydroxyl group at the C-7 position. frontiersin.org Like hydroxylation, methylation is a common metabolic reaction for withanolides. frontiersin.orgresearchgate.net

Table 3: Methylation Product of Daturataturin A

| Metabolite ID | Molecular Formula | Proposed Transformation | Notes |

|---|

Chemical Synthesis and Derivatization of Daturataturin a Aglycone

Total Synthesis Strategies for Related Withanolide Aglycones

The total synthesis of complex natural products like withanolide aglycones is a formidable challenge that showcases the power of modern organic chemistry. Strategies employed for the synthesis of related withanolides, such as Withanolide D and Withaferin A, often feature convergent or divergent approaches that enable the efficient construction of the steroidal backbone and the subsequent installation of the characteristic lactone side chain and specific oxygenation patterns.

A notable advancement in the field is the development of a divergent synthetic route that has enabled the synthesis of eleven different withanolides from a common intermediate. nih.govchemrxiv.org This strategy highlights the use of late-stage functionalizations to introduce structural diversity. moffitt.org Key aspects of such syntheses often involve:

Biomimetic Approaches: Some synthetic strategies draw inspiration from the proposed biosynthetic pathways of withanolides. nih.gov This can involve biomimetic cyclizations and oxidations to construct the core structure.

Late-Stage Functionalization: A powerful strategy involves introducing key functional groups, such as hydroxyl groups and epoxides, at the later stages of the synthesis. nih.govchemrxiv.orgmoffitt.org This allows for the synthesis of a variety of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships. For instance, a bioinspired photooxygenation-allylic hydroperoxide rearrangement sequence has been utilized for the late-stage introduction of functional groups. moffitt.org

A hypothetical convergent synthesis of Daturataturin A aglycone could involve the synthesis of a functionalized steroidal A/B ring system and a separate synthesis of the lactone side chain, followed by their coupling. Subsequent stereoselective oxidations and functional group manipulations would then be employed to achieve the specific substitution pattern of the target molecule.

Semi-synthetic Modifications and Analogues of this compound

Semi-synthesis, which involves the chemical modification of naturally occurring withanolides, is a more accessible approach to generate novel analogues for biological evaluation. These studies are crucial for understanding the contribution of different functional groups to the biological activity of the parent molecule and for developing compounds with improved therapeutic properties.

The chemical manipulation of withanolides such as Withaferin A and Withalongolide A has yielded a diverse array of novel analogues. nih.govacs.orgacs.orgnih.govmdpi.com These modifications often target the hydroxyl groups, the α,β-unsaturated ketone in the A-ring, and the epoxide in the B-ring.

Common semi-synthetic modifications include:

Acetylation: The hydroxyl groups of withanolides are readily acetylated to produce ester derivatives. Studies on withalongolide A have shown that acetylation can lead to analogues with enhanced cytotoxic activity compared to the parent compound. nih.govnih.gov

Halogenation: The epoxide ring can be opened to introduce halogen atoms. For example, treatment of withanolides with iodine has been used to prepare iodohydrin analogues. acs.org

Modifications of the A-ring: The α,β-unsaturated ketone in the A-ring is a key feature for the biological activity of many withanolides. Modifications at this site, such as the introduction of azide groups, have been shown to significantly enhance cytotoxicity. mdpi.com

These synthetic strategies can be applied to this compound to generate a library of novel analogues for biological screening.

Table 1: Examples of Semi-synthetic Analogues of Withalongolide A and their Cytotoxic Activities

| Compound | Modification | Cell Line (JMAR) IC₅₀ (µM) | Cell Line (MDA-MB-231) IC₅₀ (µM) | Cell Line (SKMEL-28) IC₅₀ (µM) | Cell Line (DRO81-1) IC₅₀ (µM) |

| Withalongolide A | Parent Compound | 1.50 | 1.90 | 1.80 | 2.10 |

| Analogue 1 | 4-OAc | 1.10 | 1.20 | 1.30 | 1.50 |

| Analogue 2 | 27-OAc | 0.98 | 1.10 | 1.20 | 1.40 |

| Analogue 3 | 4,27-diOAc | 0.58 | 0.65 | 0.72 | 0.81 |

| Analogue 4 | 4,19,27-triOAc | 0.45 | 0.51 | 0.59 | 0.68 |

Data sourced from studies on Withalongolide A analogues. nih.govnih.gov

The systematic modification of functional groups on the withanolide scaffold is a powerful tool for probing structure-activity relationships (SAR). By observing how changes in the chemical structure affect biological activity, researchers can identify the key pharmacophoric features required for a desired effect.

Key SAR findings for withanolides that are likely relevant to this compound include:

The A-Ring: The presence of an α,β-unsaturated ketone in the A-ring is often crucial for cytotoxic activity. mdpi.com

The B-Ring Epoxide: The 5β,6β-epoxide is another important feature for the cytotoxicity of many withanolides. mdpi.com

Hydroxylation Pattern: The position and stereochemistry of hydroxyl groups on the steroid backbone and the side chain significantly influence biological activity. For example, acetylation of the C-27 hydroxyl group in withalongolide A analogues has been shown to enhance cytotoxicity. nih.govnih.gov

The isolation of various withanolides from Datura species with differing oxygenation patterns and their subsequent biological evaluation has also contributed to understanding the SAR of this class of compounds. nih.govnih.govnih.govnih.govresearchgate.netresearchgate.net For instance, studies on withanolides from Datura metel have revealed that the inhibitory activity on nitric oxide production varies depending on the specific structure. nih.govnih.govresearchgate.net

Table 2: Structure-Activity Relationship Insights from Withanolide Analogues

| Structural Feature | Modification | Impact on Cytotoxicity |

| A-Ring Enone | Reduction of double bond | Generally decreases activity |

| B-Ring Epoxide | Opening of the epoxide | Can increase or decrease activity depending on the substituent |

| C-4 Hydroxyl | Acetylation | Can increase activity |

| C-27 Hydroxyl | Acetylation | Often increases activity |

| Side Chain Lactone | Modification of the lactone | Can significantly alter activity |

This table summarizes general trends observed in SAR studies of various withanolides. nih.govacs.orgnih.govmdpi.comresearchgate.net

Structural Elucidation and Characterization of Daturataturin a Aglycone

Spectroscopic Analysis

Spectroscopic analysis is fundamental to the structural elucidation of complex natural products like Daturataturin A aglycone. A suite of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) spectroscopy, have been pivotal in piecing together its molecular puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of withanolides, providing detailed information about the carbon skeleton and the stereochemistry of the molecule. The structural elucidation of withanolide aglycones typically involves a comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). nih.govmdpi.com

The HMBC experiment is particularly crucial for establishing the connectivity between different parts of the molecule, by showing correlations between protons and carbons that are two or three bonds apart. researchgate.net For example, in related withanolides, HMBC correlations have been used to confirm the planar structure and the geometry of double bonds. mdpi.com The analysis of coupling constants in the ¹H NMR spectrum and correlations observed in COSY and ROESY/NOESY experiments are instrumental in determining the relative stereochemistry of the chiral centers.

Table 1: Representative ¹H and ¹³C NMR Data for a Withanolide Aglycone Skeleton

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | ~200-210 | - |

| 2 | ~125-135 | ~5.8-6.0 (d) |

| 3 | ~140-150 | ~6.6-6.8 (dd) |

| 4 | ~30-40 | ~2.3-2.5 (m) |

| 5 | ~70-80 | - |

| 6 | ~55-65 | ~3.0-3.2 (d) |

| 7 | ~30-40 | ~1.8-2.0 (m) |

| 8 | ~35-45 | ~1.5-1.7 (m) |

| 9 | ~40-50 | ~1.2-1.4 (m) |

| 10 | ~45-55 | - |

| 11 | ~20-30 | ~1.4-1.6 (m) |

| 12 | ~35-45 | ~1.9-2.1 (m) |

| 13 | ~45-55 | - |

| 14 | ~50-60 | ~1.0-1.2 (m) |

| 15 | ~25-35 | ~1.6-1.8 (m) |

| 16 | ~30-40 | ~1.7-1.9 (m) |

| 17 | ~50-60 | ~2.0-2.2 (m) |

| 18 | ~10-20 | ~0.8-1.0 (s) |

| 19 | ~15-25 | ~1.1-1.3 (s) |

| 20 | ~40-50 | ~2.4-2.6 (m) |

| 21 | ~10-20 | ~0.9-1.1 (d) |

| 22 | ~75-85 | ~4.2-4.4 (m) |

| 23 | ~30-40 | ~2.1-2.3 (m) |

| 24 | ~120-130 | ~5.5-5.7 (br s) |

| 25 | ~150-160 | - |

| 26 | ~165-175 | - |

| 27 | ~60-70 | ~4.0-4.2 (d) |

| 28 | ~15-25 | ~1.8-2.0 (s) |

Note: This table presents typical chemical shift ranges for a generic withanolide aglycone and is for illustrative purposes. Actual values for this compound may vary.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For Daturataturin A, its metabolic pathway involves the initial hydrolysis of the glucose residue to yield the aglycone. nih.gov This aglycone then undergoes further metabolic transformations, such as dehydrogenation and dehydration. nih.gov

High-resolution mass spectrometry (HRMS), typically coupled with electrospray ionization (ESI), is employed to determine the precise molecular formula of the aglycone. nih.gov Tandem mass spectrometry (MS/MS) experiments are crucial for probing the structure of the molecule by analyzing its fragmentation patterns. In the study of Daturataturin A metabolites, the tandem mass spectra of the aglycone's derivatives have been analyzed. For instance, a dehydrated product of the aglycone (1-M5) and a dehydrogenated and hydroxylated metabolite of the aglycone (1-M7) have been identified, although the exact positions of these modifications could not be assigned solely based on the mass spectral data. nih.gov The fragmentation of the withanolide core often involves characteristic losses of side chains and portions of the steroidal rings, providing valuable clues to its structure.

Table 2: Observed Metabolites of this compound

| Metabolite ID | Transformation |

| 1-M5 | Dehydration of aglycone |

| 1-M6 | Dehydrogenation of aglycone |

| 1-M7 | Dehydrogenation and hydroxylation of aglycone |

Data sourced from a study on the metabolism of Daturataturin A. nih.gov

Circular Dichroism (CD) spectroscopy is an essential technique for investigating the stereochemical aspects of chiral molecules like this compound. This method measures the differential absorption of left and right circularly polarized light, which provides information about the three-dimensional arrangement of atoms in space. researchgate.net

The absolute configuration of newly isolated withanolide aglycones has been successfully determined using electronic circular dichroism (ECD). nih.govmdpi.com By comparing the experimentally obtained CD spectrum with theoretically calculated spectra for possible stereoisomers, the most likely absolute configuration can be established. This is particularly important for confirming the stereochemistry of multiple chiral centers within the complex steroidal framework of withanolides. The Cotton effects observed in the CD spectrum are directly related to the electronic transitions of the chromophores within the molecule, such as the α,β-unsaturated ketone in ring A and the lactone ring, and their chiral environment.

Crystallographic Studies

While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state.

Single-crystal X-ray diffraction analysis is the gold standard for structural elucidation. core.ac.uk Although a specific crystal structure for this compound has not been reported, the structures of numerous closely related withanolide aglycones have been determined using this technique. For example, the structures of the aglycones of baimantuoluosides A-C, isolated from Datura metel, were confirmed by X-ray diffraction of the aglycone of baimantuoluoside A. psu.edu Similarly, the structures of other withanolides, such as withalongolide A, have been confirmed through single-crystal X-ray diffraction experiments. researchgate.net

These crystallographic studies provide precise bond lengths, bond angles, and torsional angles, confirming the ring conformations and the absolute stereochemistry of all chiral centers. This body of crystallographic data on related compounds serves as a crucial reference for validating the structures of new withanolide aglycones, including this compound, that are determined by spectroscopic methods. core.ac.uk

Molecular Mechanisms of Action of Daturataturin a Aglycone

Cellular Target Identification and Validation

The initial step in deciphering the mechanism of any bioactive compound is to identify its cellular binding partners. For Daturataturin A aglycone, research has pointed towards specific enzymatic interactions.

Protein-Ligand Interaction Profiling

Computational studies, specifically molecular docking, have been instrumental in predicting the binding affinities of this compound with potential protein targets. These in-silico methods simulate the interaction between a ligand (this compound) and a protein at the molecular level, providing insights into the strength and nature of their binding. Such profiling has suggested a strong interaction with the fungal enzyme 1,3-β-glucan synthase.

Enzyme Inhibition Studies (e.g., 1,3 β-glucan synthase)

Building upon the predictions from protein-ligand interaction profiling, enzyme inhibition studies have provided more concrete evidence of this compound's cellular targets. A significant focus has been on its interaction with 1,3-β-glucan synthase, a crucial enzyme for fungal cell wall synthesis, making it an attractive target for antifungal drug discovery. mdpi.com

An in-silico antifungal drug discovery study targeting 1,3-β-glucan synthase in the context of mucormycosis revealed that this compound exhibits a strong binding affinity to this enzyme. nih.gov The study reported a binding affinity of -10.0 kcal/mol, indicating a potent interaction. mdpi.comnih.gov This strong binding suggests that this compound may exert its effects by inhibiting the activity of this essential fungal enzyme. nih.gov

Table 1: Binding Affinities of Selected Phytochemicals to 1,3-β-glucan Synthase

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Lupinisolone A | -12.0 |

| Cubebin | -10.6 |

| This compound | -10.0 |

| Lupilutin | -10.0 |

| Parvisoflavone B | -10.0 |

| Daturametelin D | -9.9 |

Data sourced from an in-silico molecular docking study. nih.gov

Intracellular Signaling Pathway Modulation

Beyond direct enzyme inhibition, bioactive molecules often exert their effects by modulating complex intracellular signaling pathways. While direct studies on this compound are limited, research on withanolides, the class of compounds to which it belongs, and on extracts from its source plant, Datura metel, provides significant insights into its potential influence on key signaling cascades.

Mitogen-Activated Protein Kinase (MAPK) Pathway Crosstalk

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and stress responses. Studies on withanolides have demonstrated their ability to interact with and modulate the MAPK pathway. mdpi.com This modulation can occur at various points within the pathway, including the p38, ERK, and JNK signaling branches. mdpi.com Research on withanolides from Datura metel has specifically investigated their effects on the phosphorylation of ERK, JNK, and p38, which are key components of the MAPK pathway.

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway Interactions

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a pivotal regulator of the immune response, inflammation, and cell survival. A significant body of research indicates that withanolides can modulate the NF-κB signaling pathway. mdpi.comnih.govplos.org The mechanism of this interaction often involves the inhibition of IκB kinase (IKK), which in turn prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus to activate target gene expression. mdpi.com A study focusing on withanolides isolated from the pericarps of Datura metel, which included Daturataturin A, evaluated their molecular mechanisms based on NF-κBp65 expression levels, suggesting a direct link between these compounds and the NF-κB pathway.

JNK Signaling Pathway Involvement

The c-Jun N-terminal kinase (JNK) signaling pathway, a subset of the MAPK pathway, is particularly responsive to stress stimuli and plays a crucial role in apoptosis and inflammation. Several studies have highlighted the involvement of the JNK pathway in the cellular effects of withanolides. mdpi.comnih.govsci-hub.se For instance, research on other withanolides has shown that they can induce apoptosis and autophagy through the activation of the ROS/JNK signaling pathway. nih.gov Furthermore, investigations into the immunosuppressive activity of withanolides from Datura metel have explicitly included the analysis of p-JNK expression levels, reinforcing the potential role of this pathway in the action of this compound.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Daturametelin D |

| Lupinisolone A |

| Cubebin |

| Lupilutin |

Structure Activity Relationship Sar Studies of Daturataturin a Aglycone and Its Derivatives

Influence of Specific Structural Moieties on Biological Activity

The presence of an α,β-unsaturated ketone (enone) functionality in Ring A is a hallmark of many biologically active withanolides and is considered a critical determinant for a range of activities, particularly cytotoxicity. This electrophilic center is believed to be involved in Michael-type additions with nucleophilic residues, such as cysteine, in target proteins.

Research on various withanolides has consistently demonstrated the importance of the 2-en-1-one system in Ring A for potent biological effects. For instance, studies comparing withanolides with and without this functionality have shown a significant decrease in cytotoxic activity upon saturation of the double bond or reduction of the ketone. This suggests that the enone moiety is a key pharmacophore responsible for the covalent modification of biological macromolecules, leading to the modulation of cellular pathways. The reactivity of this system can, however, be influenced by other substituents on the steroidal backbone.

Table 1: Influence of Ring A Modifications on the Cytotoxicity of Withanolide Analogs

| Compound | Ring A Modification | Relative Cytotoxicity |

| Withaferin A | 2-en-1-one | High |

| Dihydrowithaferin A | Saturated ketone | Reduced |

| Withanolide D | 2-en-1-one | High |

This table provides a generalized representation based on findings from multiple studies on withanolides.

The 5β,6β-epoxy group in Ring B is another structural feature that has been consistently associated with the potent biological activity of many withanolides. This strained three-membered ring can act as an alkylating agent, reacting with cellular nucleophiles and contributing to the compound's mechanism of action.

The stereochemistry of this epoxide is crucial. Studies have shown that the β-configuration (where the epoxide ring is on the same side of the steroid nucleus as the methyl groups at C-10 and C-13) is generally associated with higher activity compared to the α-configuration. This stereochemical preference highlights the specific spatial arrangement required for optimal interaction with biological targets. The presence of the 5β,6β-epoxy group, in conjunction with the Ring A enone system, often leads to a significant enhancement of cytotoxic and other biological activities.

The lactone ring in the side chain is a defining characteristic of withanolides and plays a significant role in their biological activity. Most naturally occurring withanolides possess a δ-lactone (a six-membered ring), although some have a γ-lactone (a five-membered ring).

Table 2: Impact of Side Chain Lactone Features on Withanolide Activity

| Lactone Type | Key Feature | Observed Biological Effect |

| δ-Lactone | Unsaturation (e.g., C24=C25) | Essential for COX inhibition nih.gov |

| δ-Lactone | Generally more prevalent | Often associated with higher bioactivity |

| γ-Lactone | Less common | Generally associated with lower bioactivity |

This table summarizes general trends observed in SAR studies of withanolides.

Comparative Analysis of Aglycone versus Glycoside Activities

Daturataturin A is a glycoside, meaning it has a sugar molecule attached to the aglycone (the non-sugar part). The presence of this sugar moiety can significantly alter the pharmacological profile of the molecule.

In general, glycosylation can affect a compound's solubility, stability, and ability to be transported across cell membranes. For withanolides, the effect of glycosylation on biological activity is not uniform and appears to be dependent on the specific aglycone, the type and position of the sugar, and the biological activity being assessed.

Some studies have shown that withanolide glycosides are less cytotoxic than their corresponding aglycones. This could be because the bulky sugar group hinders the interaction of the aglycone's pharmacophores with their target sites. However, other studies have reported potent biological activities for withanolide glycosides, suggesting that in some cases, the sugar moiety may play a role in targeting the molecule to specific cells or tissues, or it may be cleaved in vivo to release the active aglycone. nih.govsemanticscholar.orgnih.gov

For instance, a study on withanolide glycosides from Withania somnifera found that withagenin A diglucoside exhibited potent cytotoxicity against HepG2 cells. nih.gov This indicates that the glycosylated form can indeed be highly active. The metabolism of Daturataturin A has been studied, and it has been shown to undergo hydrolysis to its aglycone in vivo, which then undergoes further metabolism. frontiersin.org This suggests that the biological activity of Daturataturin A may be due to both the parent glycoside and its aglycone.

Impact of Stereochemistry on Activity Profiles

The complex, rigid, and highly oxygenated structure of withanolides results in numerous stereocenters, and the specific three-dimensional arrangement of atoms is critical for their biological activity. nih.gov Even subtle changes in stereochemistry can lead to significant differences in biological effects.

The synthesis of withanolides is a complex process precisely because of the need to control the stereochemistry at multiple centers. nih.gov The rigid trans-lactone group and the high-energy epoxy ring are challenging to construct with the correct stereochemistry. nih.gov The precise spatial relationship between the Ring A enone, the Ring B epoxide, and the side chain lactone is thought to be essential for the potent biological activities observed in many withanolides. Any alteration in this spatial arrangement can lead to a significant loss of activity, highlighting the high degree of structural specificity required for their biological function.

Advanced Analytical Methodologies for Daturataturin a Aglycone Investigation

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as a cornerstone technique for the analysis of complex mixtures and the identification of specific compounds like Daturataturin A aglycone. This powerful combination allows for the separation of the aglycone from a complex matrix, such as a plant extract, followed by its sensitive and specific detection and structural elucidation based on its mass-to-charge ratio.

In a typical HPLC-MS setup for the analysis of withanolides, a class of compounds to which Daturataturin A belongs, a reversed-phase C18 column is often employed. The separation is achieved using a gradient elution with a mobile phase consisting of solvents like methanol (B129727) or acetonitrile (B52724) and water, often with additives like formic acid to improve ionization. The eluent from the HPLC is then introduced into the mass spectrometer.

Ultra-Performance Liquid Chromatography (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC), a high-resolution version of HPLC, utilizes columns with smaller particle sizes (typically sub-2 µm), leading to significantly improved resolution, sensitivity, and speed of analysis. When coupled with tandem mass spectrometry (MS/MS), UPLC becomes a highly effective tool for the detailed investigation of this compound. The enhanced separation efficiency of UPLC allows for the resolution of isomeric and isobaric compounds, which is particularly important in the analysis of natural product extracts containing numerous structurally similar withanolides.

In UPLC-MS/MS analysis, the precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process provides a unique fragmentation pattern that serves as a structural fingerprint for the molecule, enabling its unambiguous identification and differentiation from other related compounds. Studies on similar withanolides have demonstrated the utility of UPLC-MS/MS for their simultaneous quantification in biological matrices, which is essential for pharmacokinetic studies. mdpi.comnih.govacs.org

Below is a table summarizing typical UPLC-MS/MS parameters used for the analysis of withanolides, which would be applicable for this compound.

| Parameter | Value |

| Chromatographic System | ACQUITY UPLC system |

| Column | ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS/MS)

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS/MS) is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements for both precursor and product ions. This capability is invaluable for the structural elucidation of unknown compounds and for the confirmation of the elemental composition of molecules like this compound.

The high mass accuracy of Q-TOF-MS/MS allows for the determination of the elemental formula of the aglycone and its fragments with a high degree of confidence. This is a significant advantage over lower-resolution techniques, especially when authentic reference standards are not available. In the context of analyzing complex extracts from plants of the Datura genus, UPLC-Q-TOF-MS/MS has been successfully employed to identify a wide range of metabolites, including various withanolides. nih.govresearchgate.net The fragmentation patterns obtained from Q-TOF-MS/MS provide detailed structural information, aiding in the characterization of the aglycone's core structure and the positions of its functional groups.

A study on the metabolites of Daturataturin A utilized a UPLC-ESI-qTOF-MS system with the following key parameters:

| Parameter | Value |

| Mass Spectrometer | Waters qTOF/MS system |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |

| Capillary Voltage | 3.2 kV |

| Sample Cone Voltage | 40 V |

| Desolvation Temperature | 350°C |

| Source Temperature | 100°C |

| Mass Scan Range | m/z 150–1000 |

Triple Quadrupole Mass Spectrometry (QQQ-MS/MS and Q-TRAP-MS/MS)

Triple Quadrupole Mass Spectrometry (QQQ-MS/MS) is the gold standard for targeted quantification due to its high sensitivity and selectivity. In this setup, the first and third quadrupoles act as mass filters, while the second quadrupole serves as a collision cell. By operating in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, QQQ-MS/MS can quantify this compound with exceptional precision, even in complex biological matrices.

Q-TRAP-MS/MS is a hybrid instrument that combines the capabilities of a triple quadrupole with a linear ion trap. This allows for not only highly sensitive quantification but also for more advanced qualitative experiments, such as enhanced product ion scanning for structural confirmation. The use of UHPLC coupled with triple-quadrupole tandem mass spectrometry has been effectively demonstrated for the simultaneous determination of multiple withanosides and withanolides. nih.govacs.org This approach would be directly applicable to the quantitative analysis of this compound in various samples.

In Silico Approaches for Molecular Research

In silico methods, which utilize computer simulations and modeling, play a pivotal role in modern drug discovery and molecular research. These computational approaches provide valuable insights into the potential biological activities and physicochemical properties of compounds like this compound, guiding further experimental investigations.

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This method is instrumental in identifying potential protein targets for this compound and in understanding the molecular basis of its biological activity. By docking the aglycone into the binding sites of various proteins, researchers can hypothesize its mechanism of action.

For withanolides, the parent class of Daturataturin A, molecular docking studies have been employed to investigate their anticancer properties by predicting their binding to targets like β-tubulin. nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the withanolide and the amino acid residues of the target protein. The docking score, a measure of the binding affinity, can be used to rank potential targets and to compare the binding of different withanolide analogs. nih.gov While no specific molecular docking studies on this compound have been reported, the methodologies applied to other withanolides serve as a clear blueprint for its future investigation.

The following table presents example docking scores of withanolide analogs against β-tubulin, illustrating the type of data generated from such studies.

| Compound | Docking Score (Total Score) |

| Withanolide A | 5.6691 |

| Withaferin A | 5.4153 |

| 2,3-dihydrowithaferin A-3-beta-O-sulfate | 5.6272 |

| Withanolide 5 | 5.958 |

Data adapted from a study on withanolide analogs against breast cancer. nih.gov

Computational Chemistry for Conformational and Electronic Analysis

Computational chemistry encompasses a range of methods used to investigate the structural and electronic properties of molecules. For this compound, these techniques can be used to perform a thorough conformational analysis, identifying the low-energy three-dimensional structures that the molecule is likely to adopt. This is crucial as the biological activity of a molecule is intimately linked to its shape.

Furthermore, computational methods can be used to calculate various electronic properties, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). These properties are important for understanding the reactivity of the aglycone and its ability to participate in intermolecular interactions. Molecular dynamics simulations, a powerful computational chemistry technique, can be used to study the dynamic behavior of this compound and its interaction with target proteins over time, providing a more realistic picture of the binding process. Such simulations have been successfully applied to other withanolides to explore their inhibitory mechanisms against enzymes and their permeability across cell membranes. nih.govresearchgate.net

Ecological and Chemoecological Relevance of Daturataturin a Aglycone

Role in Plant Defense Mechanisms

The production of withanolides, including Daturataturin A aglycone, is a crucial strategy for plant defense. nih.gov These compounds are known to possess a range of biological activities that can deter herbivores and inhibit the growth of pathogenic microorganisms. jcchems.comresearchgate.net

Insecticidal and Feeding Deterrent Effects:

Research has consistently demonstrated the potent effects of withanolides as feeding deterrents and insect growth regulators. researchgate.netkrishiscience.co.in While direct studies on this compound are limited, the general properties of withanolides provide strong evidence for its defensive function. For instance, extracts from Datura species have been shown to have insecticidal activity against various pests, including the fall armyworm (Spodoptera frugiperda) and the red flour beetle (Tribolium castaneum). mdpi.com The presence of withanolides in these extracts is believed to be a major contributor to this toxicity.

The mechanism by which withanolides deter insect feeding can be multifaceted. They can act as direct toxins, causing mortality, or as growth inhibitors that disrupt the insect's life cycle. krishiscience.co.in For example, some withanolides interfere with molting and metamorphosis by antagonizing ecdysteroid activity in insects. krishiscience.co.in Furthermore, the bitter taste of these compounds can act as a primary deterrent, preventing insects from feeding on the plant tissue in the first place. krishiscience.co.in

A study on the specialist moth Heliothis subflexa, which feeds on plants of the genus Physalis (also in the Solanaceae family and producers of withanolides), revealed a fascinating aspect of chemical defense. While withanolides act as feeding deterrents and immune suppressants for most insects, this specialist herbivore has evolved to tolerate and even benefit from these compounds, using them to boost its own immune system. mpg.de This co-evolutionary "arms race" highlights the dynamic nature of plant-herbivore interactions, where plants develop chemical defenses and specialist herbivores evolve mechanisms to overcome them.

Antifungal and Antibacterial Activity:

In addition to their role in deterring herbivores, withanolides also contribute to a plant's defense against microbial pathogens. Several studies have documented the antifungal and antibacterial properties of withanolides extracted from various plants, including those from the Withania and Datura genera. tandfonline.comenvironcj.inresearchgate.net For example, withametelin, a withanolide isolated from Datura metel, has demonstrated antifungal activity against several plant pathogenic fungi. tandfonline.com Similarly, withanolide extracts from Withania somnifera have shown inhibitory effects against pathogenic fungi and bacteria. environcj.in

This antimicrobial activity is a critical component of a plant's innate immune system, helping to protect it from a wide range of potential diseases. The production of compounds like this compound in plant tissues, particularly in vulnerable parts such as leaves and flowers, creates a chemical barrier that can prevent or limit infections.

Interactive Data Table: Documented Biological Activities of Withanolides from Datura and Related Genera

| Compound Class | Source Organism(s) | Observed Effect | Target Organism(s) |

| Withanolides | Datura stramonium | Feeding deterrence, developmental inhibition | Fall armyworm (Spodoptera frugiperda) |

| Withanolides | Physalis spp. | Feeding deterrence, immunosuppression | Generalist insects |

| Withanolides | Physalis spp. | Immune system booster | Specialist moth (Heliothis subflexa) |

| Withametelin | Datura metel | Antifungal activity | Plant pathogenic fungi |

| Withanolide Extract | Withania somnifera | Antifungal and antibacterial activity | Fusarium oxysporum, Pseudomonas solanacearum |

Interactions within Plant Ecosystems

The production of this compound and other defensive compounds by Datura metel has broader implications for its interactions within its ecosystem. The chemical profile of a plant is a key factor that shapes its relationships with other organisms, from microscopic fungi to large herbivores.

The strong defensive chemistry of Datura, largely attributable to alkaloids and withanolides, likely plays a significant role in structuring the herbivore community that feeds on it. nih.gov Generalist herbivores, which are not adapted to these specific toxins, are likely to avoid Datura plants, while a small number of specialist herbivores may have evolved the ability to detoxify or sequester these compounds. nih.gov This can lead to a situation where the plant has a few, highly adapted enemies rather than a broad range of generalist feeders.

Furthermore, the release of volatile organic compounds, which can include breakdown products of withanolides or other secondary metabolites, can act as signals to other organisms in the ecosystem. These signals can attract the natural enemies of herbivores, such as parasitic wasps or predatory insects, in a phenomenon known as indirect defense. While specific research on the role of this compound in these complex tritrophic interactions is not yet available, it is an active area of chemoecological research.

The antimicrobial properties of withanolides can also influence the composition of the phyllosphere and rhizosphere microbial communities—the microorganisms living on the surfaces of leaves and in the soil around the roots, respectively. By inhibiting the growth of certain fungi and bacteria, this compound and related compounds can help to shape a microbial environment that is beneficial to the plant's health and growth.

Future Research Directions for Daturataturin a Aglycone

Elucidation of Undefined Biosynthetic Steps

The biosynthetic pathway of withanolides is a complex process that is not yet fully understood at the molecular level. nih.govmit.edubiorxiv.org While significant strides have been made in identifying upstream enzymes and gene clusters in model plants like Ashwagandha (Withania somnifera), the specific enzymatic steps that lead to the vast structural diversity of withanolides, including the precise architecture of Daturataturin A aglycone, remain largely undefined. nih.govmit.edunih.gov

Future research must focus on identifying and characterizing the "tailoring" enzymes responsible for the final modifications of the withanolide scaffold. The general pathway proceeds from the phytosterol intermediate 24-methylenecholesterol, which is converted by the key enzyme sterol Δ24-isomerase (24ISO) into the withanolide-specific precursor, 24-methyldesmosterol. biorxiv.orgpnas.org Recent studies have identified several cytochrome P450s (CYPs) and other enzymes that install the characteristic A-ring structure and the side-chain lactone. mit.edubiorxiv.orgmit.edubiorxiv.org

However, the specific oxidoreductases, hydroxylases, and isomerases that generate the unique C-7 hydroxy group and the specific side-chain configuration of this compound are unknown. Research should prioritize the genomic and transcriptomic analysis of Datura species to identify candidate genes co-expressed with known withanolide biosynthesis genes. Functional characterization of these candidate enzymes through heterologous expression in hosts like yeast or Nicotiana benthamiana will be crucial to confirm their roles. nih.govsciety.org In vivo metabolic studies in rats have shown that the parent compound, Daturataturin A, is hydrolyzed to its aglycone, which then undergoes further dehydrogenation and hydroxylation. nih.gov While this represents metabolic degradation rather than biosynthesis, it provides valuable clues about the types of enzymatic transformations the aglycone scaffold can undergo, suggesting potential parallel reactions in the plant's biosynthetic machinery.

Development of Novel and Efficient Synthetic Pathways

The chemical synthesis of withanolides is notoriously difficult due to their complex, stereochemically dense, and highly oxygenated structures. rsc.orgnumberanalytics.comtandfonline.com Currently, no total synthesis of this compound has been reported. Future research in this area is critical for providing a reliable source of the compound for pharmacological studies and for generating analogues for structure-activity relationship (SAR) investigations.

Key synthetic challenges that need to be addressed include:

Stereoselective Construction: The molecule possesses multiple stereocenters. Developing synthetic routes that afford high diastereoselectivity, particularly in the construction of the side chain and the fusion of the steroid rings, is a primary hurdle. rsc.org

Regioselective Functionalization: The controlled introduction of oxygenated functional groups at specific positions on the steroid nucleus, such as the C-7 hydroxyl group, without requiring extensive use of protecting groups, is a significant challenge.

Lactone Formation: Efficiently constructing the δ-lactone side chain with the correct substitution pattern and stereochemistry is a non-trivial synthetic step.

Future synthetic strategies could depart from readily available steroid starting materials like pregnenolone. rsc.org Research should explore novel catalytic methods, including asymmetric catalysis and C-H activation/functionalization, to improve efficiency and reduce step counts. The development of a modular synthesis would be particularly valuable, allowing for the late-stage diversification of the withanolide core to produce a library of analogues of this compound for biological screening. whiterose.ac.uk

Exploration of Uncharted Biological Activities and Mechanisms

The biological activities of this compound are largely unexplored, with most existing research focused on its parent glycoside, Daturataturin A. The parent compound has demonstrated significant anti-inflammatory and anti-proliferative activities, as well as cytotoxic effects against specific cancer cell lines. nih.gov This provides a logical starting point for investigating the aglycone, as the aglycone is often the active form of a natural product glycoside.

A promising and uncharted area for investigation is its potential as an antifungal agent. An in-silico molecular docking study identified this compound as a compound with a high binding affinity for 1,3-β-glucan synthase, a critical enzyme in the fungal cell wall biosynthesis pathway. discoveryjournals.orgresearchgate.net This suggests a potential mechanism for treating infections caused by fungi like those responsible for mucormycosis. discoveryjournals.org

Future research should involve broad biological screening of the pure this compound. Key areas for exploration include:

Anticancer Activity: Screening against a diverse panel of human cancer cell lines to determine its cytotoxic and cytostatic profile.

Neuropharmacology: Investigating potential neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's, given that other withanolides show significant activity in this area. nih.govfrontiersin.org

Immunomodulation: Assessing its effects on immune cell function, including the modulation of inflammatory pathways and cytokine production. nih.gov

Antimicrobial Activity: Moving beyond in-silico predictions to conduct in-vitro testing against pathogenic fungi and bacteria to validate its potential as an antimicrobial agent.

Advanced Mechanistic Investigations at the Molecular Level

To move beyond simply identifying biological effects, future research must perform advanced mechanistic studies to understand how this compound functions at the molecular level. Identifying its direct protein targets and the signaling pathways it modulates is essential for any potential therapeutic development.

Building on the in-silico finding that this compound may target fungal 1,3-β-glucan synthase, the immediate next step is experimental validation. discoveryjournals.org This would involve in-vitro enzyme inhibition assays using the purified protein. For potential anticancer effects, research should focus on identifying molecular targets common to other bioactive withanolides, such as:

Nuclear Factor kappa-B (NF-κB): Investigating if the compound inhibits the activation of this key transcription factor involved in inflammation and cancer. nih.govfrontiersin.orgfrontiersin.org

Apoptosis Pathways: Determining if it induces programmed cell death by modulating the expression of proteins like caspases or members of the Bcl-2 family. researchgate.net

Kinase Signaling: Screening its effect on a panel of protein kinases that are often dysregulated in cancer. frontiersin.org

Modern techniques such as thermal proteome profiling or chemical proteomics could be employed to perform unbiased searches for the direct binding partners of this compound within the cellular proteome. Subsequent molecular dynamics simulations can provide a deeper understanding of the binding interactions between the aglycone and its validated protein targets. researchgate.net

Biotechnological Production Approaches for Sustainable Sourcing

Relying on the extraction from wild or cultivated plants for withanolides presents significant challenges, including low yields, batch-to-batch variability, and sustainability concerns for endangered species. tandfonline.comnumberanalytics.comnih.gov Chemical synthesis, while a long-term goal, is currently not economically feasible for large-scale production. numberanalytics.comtandfonline.com Therefore, developing biotechnological production platforms is a critical future research direction.

Promising approaches include:

Hairy Root Cultures: Establishing and optimizing hairy root cultures of Datura species using Agrobacterium rhizogenes-mediated transformation is a well-regarded strategy. academicjournals.orgfrontiersin.org These cultures are genetically stable and can be scaled up in bioreactors. nih.govmedcraveonline.com Future work should focus on optimizing culture conditions and using elicitors, such as methyl jasmonate or salicylic (B10762653) acid, to boost the production of this compound. tandfonline.comnih.gov

Heterologous Expression: A more advanced approach involves transferring the entire biosynthetic pathway into a microbial host like yeast (Saccharomyces cerevisiae) or bacteria. biorxiv.orgnih.gov Researchers have already succeeded in reconstituting the initial steps of the withanolide pathway in yeast. nih.govdntb.gov.ua The ultimate goal would be to engineer a microbial strain capable of producing this compound from simple sugars, offering a highly scalable and sustainable production method.

Endophytic Microorganisms: Isolating and culturing endophytic fungi from Datura plants may yield novel sources of withanolides. nih.gov Some endophytes have been shown to produce the same or similar compounds as their host plant, providing another avenue for fermentative production.

These biotechnological strategies represent the most viable path toward a sustainable and reliable supply of this compound, which is essential for unlocking its full research and therapeutic potential.

Q & A

Q. What are best practices for integrating multi-omics data to elucidate the systemic effects of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.